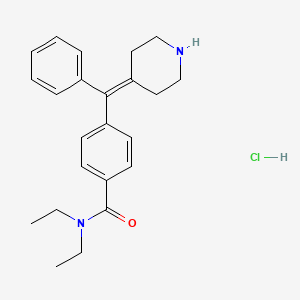

N,N-Diethyl-4-(phenyl(piperidin-4-ylidene)methyl)benzamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

AR-M 1000390 盐酸盐: 是一种非肽类、低内化、选择性δ阿片受体激动剂。它是SNC 80的衍生物,不会触发镇痛反应的急性脱敏。 该化合物在全身给药后可穿透脑血屏障,并已知可减少完全弗氏佐剂诱导的痛觉过敏 .

作用机制

AR-M 1000390 盐酸盐通过选择性结合δ阿片受体来发挥作用。这种结合激活了受体,导致级联的细胞内信号传导事件,从而产生镇痛作用。 该化合物不会触发急性脱敏,使其成为研究持续受体激活的宝贵工具 .

生化分析

Biochemical Properties

AR-M 1000390 hydrochloride plays a significant role in biochemical reactions as a δ-opioid receptor agonist. It interacts with δ-opioid receptors, which are G-protein-coupled receptors involved in modulating pain perception, mood, and other physiological processes. The compound exhibits high selectivity and potency for δ-opioid receptors, with an EC50 value of 7.2±0.9 nM . AR-M 1000390 hydrochloride also interacts with L-type calcium channels, inhibiting calcium mobilization in pancreatic β-cells, which affects insulin secretion . These interactions highlight the compound’s potential in modulating pain and metabolic processes.

Cellular Effects

AR-M 1000390 hydrochloride has been shown to exert various effects on different cell types and cellular processes. In pancreatic β-cells, the compound inhibits insulin content and secretion without affecting cell survival . This inhibition is due to the specific inhibition of insulin2 mRNA transcription, leading to insulin depletion and hyperglycemia . Additionally, AR-M 1000390 hydrochloride affects cell signaling pathways by inhibiting KCl-mediated calcium mobilization, which plays a role in insulin secretion . These cellular effects demonstrate the compound’s potential impact on metabolic and endocrine functions.

Molecular Mechanism

The molecular mechanism of AR-M 1000390 hydrochloride involves its binding interactions with δ-opioid receptors and L-type calcium channels. As a δ-opioid receptor agonist, the compound activates these receptors, leading to downstream signaling events that modulate pain perception and other physiological processes . The inhibition of L-type calcium channels by AR-M 1000390 hydrochloride reduces calcium mobilization in pancreatic β-cells, affecting insulin secretion . These molecular interactions provide insights into the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of AR-M 1000390 hydrochloride have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that AR-M 1000390 hydrochloride causes vacuolation in the β-cells of the rat pancreas, leading to insulin depletion and hyperglycemia after 7 days of dosing . These effects are reversible, as insulin levels and glucose homeostasis return to normal after a recovery period . These temporal effects highlight the importance of monitoring the compound’s stability and long-term impact in experimental settings.

Dosage Effects in Animal Models

The effects of AR-M 1000390 hydrochloride vary with different dosages in animal models. In rats, treatment with 5, 100, and 600 μmol/kg of the compound for 3 and/or 7 days resulted in dose-dependent vacuolation in the β-cells of the pancreas . At the highest dose of 600 μmol/kg, significant insulin depletion and hyperglycemia were observed . These effects were reversible after a recovery period, indicating that the compound’s impact on insulin secretion and glucose homeostasis is dose-dependent and reversible . These findings underscore the importance of dosage considerations in preclinical studies.

Metabolic Pathways

AR-M 1000390 hydrochloride is involved in metabolic pathways related to insulin synthesis and secretion. The compound inhibits insulin2 mRNA transcription, leading to reduced insulin content and secretion in pancreatic β-cells . This inhibition affects glucose homeostasis and can lead to hyperglycemia . Additionally, the compound’s interaction with L-type calcium channels further modulates insulin secretion by affecting calcium mobilization . These metabolic pathways highlight the compound’s potential impact on endocrine and metabolic functions.

Transport and Distribution

The transport and distribution of AR-M 1000390 hydrochloride within cells and tissues are crucial for its biological activity. The compound is brain-penetrant following systemic administration, indicating its ability to cross the blood-brain barrier . This property is essential for its potential therapeutic applications in modulating pain perception and other central nervous system functions. Additionally, the compound’s interaction with L-type calcium channels in pancreatic β-cells suggests its distribution within endocrine tissues . These transport and distribution properties are vital for understanding the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of AR-M 1000390 hydrochloride plays a significant role in its activity and function. The compound’s interaction with δ-opioid receptors and L-type calcium channels suggests its localization within the plasma membrane and intracellular compartments involved in calcium signaling . These interactions are crucial for its effects on insulin secretion and pain modulation. Understanding the subcellular localization of AR-M 1000390 hydrochloride provides insights into its mechanism of action and potential therapeutic applications.

准备方法

合成路线和反应条件: AR-M 1000390 盐酸盐的合成涉及N,N-二乙基-4-(苯基-4-哌啶亚甲基)-苯甲酰胺与盐酸的反应。 反应条件通常包括保持受控的温度和pH值,以确保盐酸盐的形成 .

工业生产方法: AR-M 1000390 盐酸盐的工业生产方法没有得到广泛的记录。 合成可能遵循与实验室制备类似的路线,使用放大反应容器和严格的质量控制措施,以确保高纯度和产量 .

化学反应分析

反应类型: AR-M 1000390 盐酸盐主要由于苯甲酰胺和哌啶部分的存在而发生取代反应。 它也可以在特定条件下参与氧化和还原反应 .

常用试剂和条件:

取代反应: 常用试剂包括卤代烷烃和亲核试剂。条件通常包括二甲基亚砜或水等溶剂以及受控的温度。

氧化反应: 在酸性或碱性条件下可以使用高锰酸钾或三氧化铬等试剂。

还原反应: 在无水条件下,通常使用氢化铝锂或硼氢化钠等试剂

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可能产生各种取代的苯甲酰胺,而氧化和还原反应可以改变哌啶环上的官能团 .

科学研究应用

AR-M 1000390 盐酸盐有几种科学研究应用:

化学: 它在δ阿片受体激动剂的研究中用作参考化合物。

生物学: 它有助于了解δ阿片受体在疼痛调节和其他生理过程中的作用。

医学: 与AR-M 1000390 盐酸盐相关的研究有助于开发新的镇痛剂和疼痛管理治疗方法。

工业: 它用于制药行业开发和测试针对阿片受体的药物 .

相似化合物的比较

类似化合物:

SNC 80: 另一种δ阿片受体激动剂,但具有不同的药代动力学特性。

环丙沙星: 与某些结构相似,但靶向不同的受体。

赛庚啶: 结构相似,但用于不同的治疗目的

独特性: AR-M 1000390 盐酸盐由于其低内化特性和对δ阿片受体的选择性激活而具有独特之处,而不会引起急性脱敏。 这使得它特别适用于长期研究δ阿片受体功能和潜在的治疗应用 .

属性

IUPAC Name |

N,N-diethyl-4-[phenyl(piperidin-4-ylidene)methyl]benzamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O.ClH/c1-3-25(4-2)23(26)21-12-10-19(11-13-21)22(18-8-6-5-7-9-18)20-14-16-24-17-15-20;/h5-13,24H,3-4,14-17H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTXTZCLQEGSAMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C1=CC=C(C=C1)C(=C2CCNCC2)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]-1,3-thiazol-2-yl]-4-hydroxy-2-methyl-1,1-dioxo-1lambda6,2-benzothiazine-3-carboxamide](/img/structure/B584667.png)